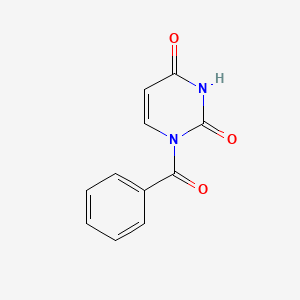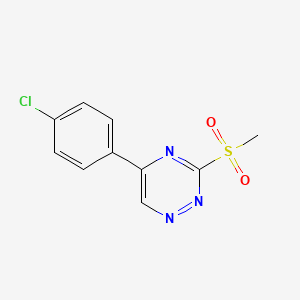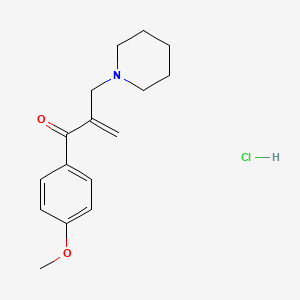![molecular formula C11H9BO2 B13999193 1-hydroxy-3H-benzo[g][2,1]benzoxaborole CAS No. 905710-79-4](/img/structure/B13999193.png)
1-hydroxy-3H-benzo[g][2,1]benzoxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-3H-benzo[g][2,1]benzoxaborole is a boron-containing compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structure, which combines a benzene ring fused with an oxaborole ring, and a hydroxyl group attached to the boron atom. The presence of boron in the molecule imparts unique chemical properties, making it a versatile scaffold for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with boronic acids or boronates. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxy-3H-benzo[g][2,1]benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the boron center or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the boron atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or boron atom.
Applications De Recherche Scientifique
1-hydroxy-3H-benzo[g][2,1]benzoxaborole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-hydroxy-3H-benzo[g][2,1]benzoxaborole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The boron atom in the molecule acts as a Lewis acid, facilitating interactions with nucleophilic groups in the target molecules. This interaction can disrupt essential biological processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-hydroxy-3H-benzo[g][2,1]benzoxaborole can be compared with other boron-containing compounds, such as:
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides: Potential inhibitors of mycobacterial leucyl-tRNA synthetase.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
905710-79-4 |
|---|---|
Formule moléculaire |
C11H9BO2 |
Poids moléculaire |
184.00 g/mol |
Nom IUPAC |
1-hydroxy-3H-benzo[g][2,1]benzoxaborole |
InChI |
InChI=1S/C11H9BO2/c13-12-11-9(7-14-12)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
Clé InChI |
RKVSRXYPRHUVSI-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC3=CC=CC=C23)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


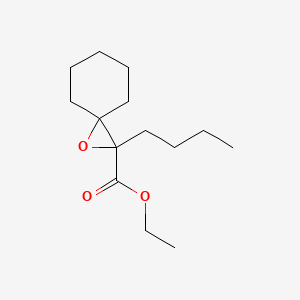
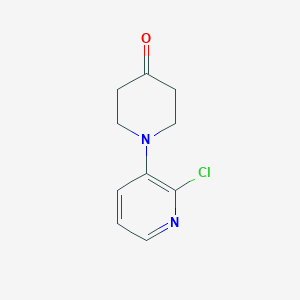
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
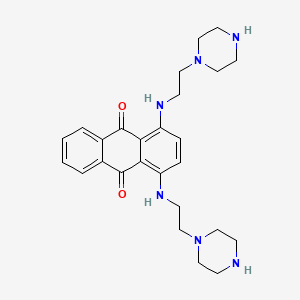
![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)
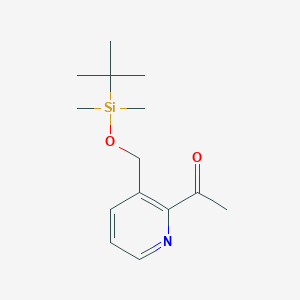

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)
![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
